molecular formula C8H8N2S B1353876 6-Methylthieno[2,3-b]pyridin-4-amine CAS No. 73227-70-0

6-Methylthieno[2,3-b]pyridin-4-amine

Cat. No. B1353876
CAS RN: 73227-70-0
M. Wt: 164.23 g/mol
InChI Key: CWBYBUBMBIXYGM-UHFFFAOYSA-N
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Description

6-Methylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .


Molecular Structure Analysis

The molecular weight of 6-Methylthieno[2,3-b]pyridin-4-amine is 164.23 . Its molecular formula is C8H8N2S .


Chemical Reactions Analysis

6-Halo-2-pyridones have been found to catalyze ester aminolysis, where not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate .


Physical And Chemical Properties Analysis

6-Methylthieno[2,3-b]pyridin-4-amine has a density of 1.3±0.1 g/cm3 . Its boiling point is 339.4±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Novel Compounds

  • Novel Pyrido and Thieno Derivatives : The compound has been used in the synthesis of various novel pyrido and thieno derivatives, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These derivatives have potential applications in various fields of chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Elaboration of Substituents : Research has been conducted on the elaboration of substituents at the 6-position of thieno[2,3-b]pyridine, leading to the creation of derivatives with varying chemical properties (Klemm & Muchiri, 1983).

Building Blocks for Further Chemical Reactions

  • Versatile Building Blocks : The compound serves as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, which have numerous applications in medicinal and materials chemistry (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

  • Intramolecular Cyclisation : It has been used in the intramolecular cyclisation to produce compounds like dihydrothieno[3,2-c]pyridines and dihydrothieno[2,3-c]pyridines, which have applications in the development of new molecular structures (Davies et al., 1976).

Antioxidant Activity

  • Potential Antioxidant Agents : Derivatives of 6-Methylthieno[2,3-b]pyridin-4-amine have been synthesized and evaluated for their antioxidant activity, showcasing the compound's potential in pharmacological applications (Kawale, Vartale, & Kalyankar, 2017).

Catalysis and Polymerization

  • Phosphine-Catalyzed Annulation : The compound has been utilized in phosphine-catalyzed annulation reactions, forming tetrahydropyridines with potential applications in organic synthesis and materials science (Zhu, Lan, & Kwon, 2003).

  • Copolymerization Catalyst : It's also been used in the development of catalysts for copolymerization of cyclohexene oxide and carbon dioxide, contributing to the field of polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).

properties

IUPAC Name

6-methylthieno[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYBUBMBIXYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CSC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylthieno[2,3-b]pyridin-4-amine

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